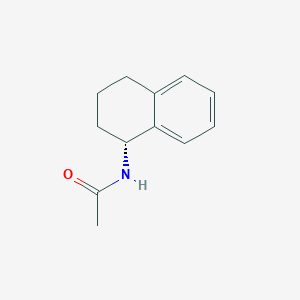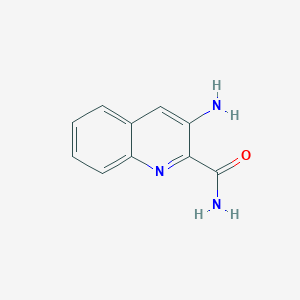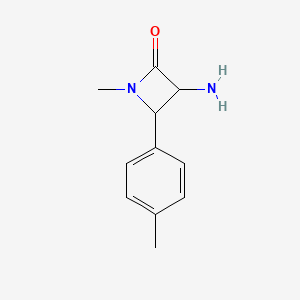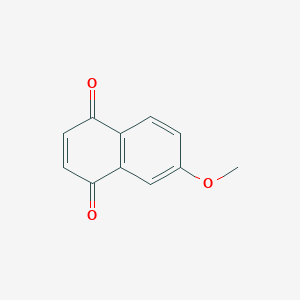
(2-Chloroquinolin-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroquinolin-6-yl)methanamine is a chemical compound that belongs to the quinoline family Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring This compound is characterized by the presence of a chlorine atom at the 2-position and a methanamine group at the 6-position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroquinolin-6-yl)methanamine typically involves the nucleophilic substitution reaction of 2-chloroquinoline with various amines. One common method is the reaction of 2-chloroquinoline with methanamine in the presence of a base such as triethylamine in an ethanol solvent. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, and chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and agrochemicals .
Mecanismo De Acción
The mechanism of action of (2-Chloroquinolin-6-yl)methanamine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription. It can also interact with cell membranes, altering their permeability and leading to cell death. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline: Lacks the methanamine group and has different chemical reactivity and biological activity.
6-Methoxyquinoline: Contains a methoxy group instead of a methanamine group, leading to different chemical properties.
2-Chloroquinolin-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position instead of the 6-position
Uniqueness
(2-Chloroquinolin-6-yl)methanamine is unique due to the specific positioning of the chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H9ClN2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
(2-chloroquinolin-6-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2 |
Clave InChI |
OITIAKJXIVCSRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)Cl)C=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)




